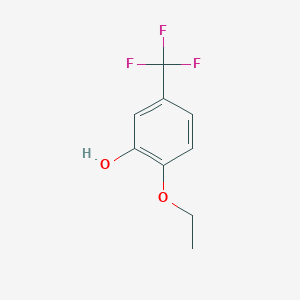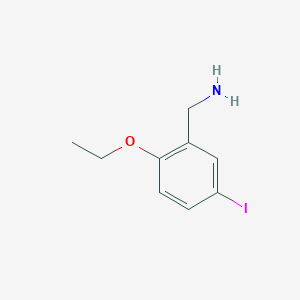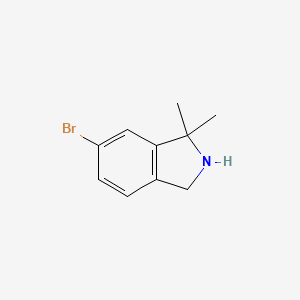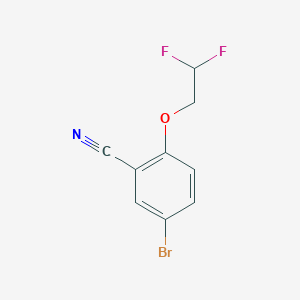
5-Bromo-2-(2,2-difluoroethoxy)benzonitrile
Descripción general
Descripción
“5-Bromo-2-(2,2-difluoroethoxy)benzonitrile” is a chemical compound with the molecular formula C9H6BrF2NO . It has an average mass of 262.051 Da and a monoisotopic mass of 260.960083 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, similar compounds such as 2-Bromo-5-fluorobenzonitrile have been used as precursors for the synthesis of TADF dyes in OLED applications and APIs in antitumor and anti-inflammatory applications .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzonitrile derivative bearing a bromide and two fluorides .Chemical Reactions Analysis
The bromide and fluoride substituents in similar compounds like 2-Bromo-5-fluorobenzonitrile display different reactivities, thus enabling selective substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Design of Ligands
5-Bromo-2-(2,2-difluoroethoxy)benzonitrile and related compounds have applications in the design of complex ligands. For instance, Charbonnière et al. (2002) demonstrated the synthesis of ligands with bromo bipyridine pendant arms, highlighting the potential of these compounds in the rational design of ligands with oxophilic and anionic sidearms (Charbonnière, Weibel, & Ziessel, 2002).
Organic Chemistry and Synthesis Processes
In the field of organic chemistry, these compounds are utilized for various synthesis processes. Schlosser and Castagnetti (2001) explored the synthesis of 1,2-dehydro-3- and -4-(trifluoromethoxy)benzene, emphasizing the versatility of bromo and trifluoromethoxy benzonitriles in generating complex organic compounds (Schlosser & Castagnetti, 2001).
Environmental and Agricultural Applications
Benzonitrile derivatives, including this compound, are significant in understanding the environmental impact of herbicides. Holtze et al. (2008) provided insights into the microbial degradation of benzonitrile herbicides, which is crucial for addressing environmental and agricultural concerns (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Pharmaceutical and Medical Research
The synthesis of related benzonitrile compounds also finds applications in pharmaceutical and medical research. For example, the efficient synthesis of 4,5-Diamino-2-(trifluoromethyl)benzonitrile, as reported by Li et al. (2009), demonstrates the potential of these compounds in the development of pharmaceutical intermediates (Li, Ng, Zhang, Russell, & Sui, 2009).
Cytotoxicity Studies
Studies on the cytotoxic effects of benzonitrile pesticides, as conducted by Lovecká et al. (2015), are essential for understanding the potential health impacts of these chemicals (Lovecká, Thimová, Grznárová, Lipov, Knejzlík, Stiborova, Nindhia, Demnerova, & Ruml, 2015).
Material Science and Chemistry
In material science and chemistry, these compounds are used for synthesizing new materials with unique properties. For instance, Shainyan, Eventova, and Rappoport (1993) investigated the bromination of nucleophiles, showcasing the role of bromo-substituted compounds in material synthesis (Shainyan, Eventova, & Rappoport, 1993).
Novel Compound Synthesis
Research by Parameshwarappa, Basawaraj, and Sangapure (2008) on synthesizing benzofuran analogues from 5-bromosalicylaldehyde highlights the use of bromo-substituted benzonitriles in generating novel compounds with potential biological activities (Parameshwarappa, Basawaraj, & Sangapure, 2008).
Mecanismo De Acción
Target of Action
Similar compounds such as 2-bromo-5-fluorobenzonitrile have been used as precursors for the synthesis of thermally activated delayed fluorescence (tadf) dyes in oled applications and apis in antitumor and anti-inflammatory applications .
Mode of Action
It’s worth noting that bromide and fluoride substituents in similar compounds display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .
Biochemical Pathways
Similar compounds have been used to synthesize tadf dyes, which are involved in the light-emitting process in oleds . Additionally, these compounds have been used in the synthesis of APIs for antitumor and anti-inflammatory applications .
Result of Action
Similar compounds have been used in the synthesis of tadf dyes, which contribute to the light-emitting process in oleds . They have also been used in the synthesis of APIs for antitumor and anti-inflammatory applications .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-(2,2-difluoroethoxy)benzonitrile plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic aromatic substitution reactions, where the fluoride substituent favors such reactions . Additionally, the bromide substituent is amenable to palladium-catalyzed coupling reactions . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the benzylic position in aromatic compounds, leading to free radical bromination, nucleophilic substitution, and oxidation reactions . These changes can significantly impact cellular activities and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action involves enzyme inhibition or activation, depending on the context of its use. For instance, the bromide and fluoride substituents display different reactivities, enabling selective substitution reactions . These interactions can lead to changes in gene expression and other molecular processes, further elucidating the compound’s biochemical significance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to altered biochemical properties . Long-term in vitro and in vivo studies are essential to understand the full extent of these temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding these dosage effects is crucial for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolic flux and its impact on metabolite levels are areas of active research. For example, the compound’s interactions with nucleophilic aromatic substitution and palladium-catalyzed coupling reactions suggest its involvement in complex metabolic processes . These pathways are essential for understanding the compound’s overall biochemical role.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. The compound’s localization and accumulation can affect its biochemical activity. Studies have shown that the compound can be transported efficiently within cellular compartments, ensuring its availability for biochemical reactions . This transport mechanism is vital for its effective use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell . Understanding these subcellular dynamics is crucial for optimizing the compound’s use in various applications.
Propiedades
IUPAC Name |
5-bromo-2-(2,2-difluoroethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF2NO/c10-7-1-2-8(6(3-7)4-13)14-5-9(11)12/h1-3,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHRAUGRLBVYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine](/img/structure/B1406056.png)
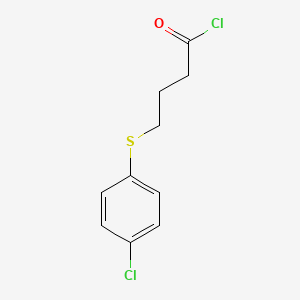
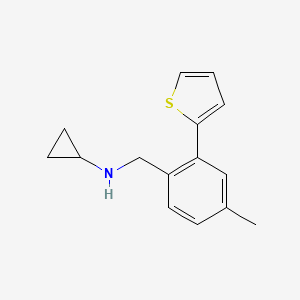

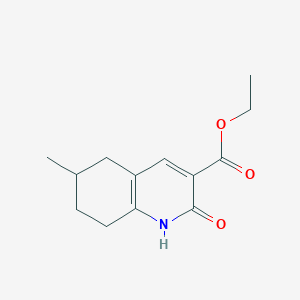
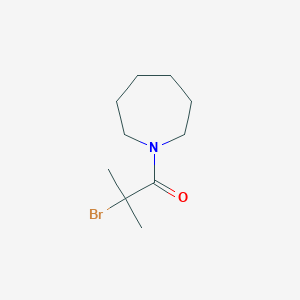
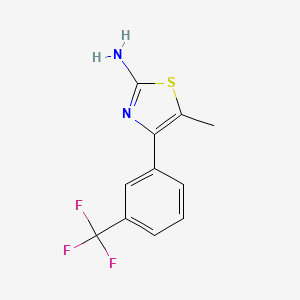
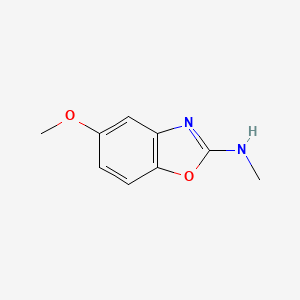

![5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1406071.png)

